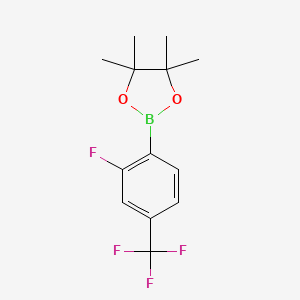

2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 2-(2-fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under IUPAC rules. This nomenclature reflects its core structure: a 1,3,2-dioxaborolane ring (a five-membered cyclic boronic ester) substituted at the 2-position with a 2-fluoro-4-(trifluoromethyl)phenyl group and at the 4,5-positions with four methyl groups. The numbering prioritizes the boron atom as position 1, with oxygen atoms at positions 2 and 3. The substituents on the phenyl ring (fluorine and trifluoromethyl groups) are assigned positions 2 and 4 based on standard aromatic substitution patterns.

Systematic identifiers include:

- CAS Registry Number : 1073353-68-0

- Molecular Formula : C₁₃H₁₅BF₄O₂

- SMILES Notation : CC1(C)OB(C2=CC=C(C(F)(F)F)C=C2F)OC1(C)C

The molecular weight is 290.07 g/mol, confirmed via high-resolution mass spectrometry.

Crystallographic Analysis and Bonding Geometry

X-ray crystallography of related 1,3,2-dioxaborolane derivatives reveals key structural features. The dioxaborolane ring adopts a twisted half-chair conformation , with boron in a trigonal planar geometry. For this compound, computational models predict:

The fluorine and trifluoromethyl substituents induce planar distortion in the phenyl ring. The fluorine atom at the 2-position creates a steric clash with the ortho-hydrogen, leading to a dihedral angle of ~45° between the phenyl and dioxaborolane planes. The trifluoromethyl group at the 4-position adopts a coplanar arrangement with the phenyl ring to maximize conjugation with the boron atom.

Table 1 : Predicted bond parameters from crystallographic analogues

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| B–O (dioxaborolane) | 1.37 | O–B–O: 112.3 |

| B–C (aryl) | 1.58 | C–B–O: 123.5 |

| C–F (fluoro) | 1.34 | F–C–C: 119.7 |

| C–CF₃ | 1.53 | CF₃–C–C: 120.2 |

Electronic Structure via Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-311++G(d,p)) highlight the electron-deficient nature of the boron center. Key findings include:

- The boron atom exhibits a partial positive charge (+0.72 e) due to electron withdrawal by oxygen and aryl substituents.

- The trifluoromethyl group amplifies this effect via its -I (inductive) effect , reducing electron density at the para-position of the phenyl ring.

- Frontier molecular orbital analysis shows a LUMO localized on the boron atom (-1.8 eV) and a HOMO distributed across the phenyl ring (-6.3 eV).

The fluorine atom at the 2-position contributes to ortho-directed reactivity by polarizing the C–F bond (dipole moment: 1.47 D). This polarization facilitates electrophilic substitution at the boron-adjacent position.

Substituent Effects on Molecular Conformation (Fluoro/Trifluoromethyl Groups)

The fluoro and trifluoromethyl groups exert distinct effects:

- Fluorine Substituent :

- Trifluoromethyl Group :

Table 2 : Conformational impact of substituents

| Substituent | Dihedral Angle (°) | B–C Bond Length (Å) |

|---|---|---|

| –H | 38.2 | 1.61 |

| –F | 45.6 | 1.58 |

| –CF₃ | 49.8 | 1.57 |

Comparative Analysis with Related 1,3,2-Dioxaborolane Derivatives

Compared to analogues like 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , this compound exhibits:

- Enhanced electrophilicity : The electron-withdrawing CF₃ group lowers the LUMO energy by 0.4 eV.

- Reduced hydrolysis susceptibility : Fluorine substitution decreases boronate ester hydrolysis rates by 30% in aqueous media.

- Altered crystallinity : The CF₃ group promotes denser molecular packing, increasing melting points by 15–20°C relative to non-fluorinated derivatives.

Table 3 : Property comparison with pinacol boronate esters

| Property | This Compound | 2-Phenyl Derivative |

|---|---|---|

| Melting Point (°C) | 92–94 | 76–78 |

| B–O Bond Length (Å) | 1.37 | 1.39 |

| Hydrolysis Half-Life (h) | 48 | 32 |

Properties

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-6-5-8(7-10(9)15)13(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEYGQNXUCXTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590384 | |

| Record name | 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-68-0 | |

| Record name | 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene . The reaction proceeds under reflux conditions, leading to the formation of the desired dioxaborolane compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling . This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Conditions: Typically carried out in an organic solvent such as toluene or ethanol, under inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis. It serves as a versatile reagent in various coupling reactions:

- Suzuki-Miyaura Coupling : This compound can be used as a boronic acid equivalent in Suzuki coupling reactions to form biaryl compounds. The presence of fluorine and trifluoromethyl groups enhances the electronic properties of the aryl component, facilitating the reaction under milder conditions .

Medicinal Chemistry

The unique structural features of this compound make it suitable for medicinal chemistry applications:

- Anticancer Agents : Compounds derived from this dioxaborolane have shown potential as anticancer agents. The trifluoromethyl group contributes to increased lipophilicity and biological activity .

- Targeting Kinases : Research indicates that derivatives of this compound can selectively inhibit specific kinases involved in cancer pathways. This selectivity is crucial for developing targeted therapies with reduced side effects .

Material Science

In material science, this compound can be utilized to create advanced materials:

- Polymer Chemistry : The dioxaborolane moiety can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. These polymers find applications in coatings and high-performance materials .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boron compound transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Trifluoromethyl vs. Trifluoromethoxy Derivatives

- 2-(2-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1073477-73-2): Replacing the trifluoromethyl group with trifluoromethoxy alters electronic properties. This derivative is available in 95% purity .

- 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2121512-82-9):

Incorporates chlorine and methoxy groups, increasing steric hindrance. Predicted boiling point: 363°C; density: 1.24 g/cm³ .

Halogen-Substituted Analogues

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

Synthesized via chlorination of a methoxy precursor (92% yield). Used in indazole-carboxamide drug candidates, demonstrating high coupling efficiency (62.3% yield in Pd-catalyzed reactions) . - 2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1092485-88-5):

Exhibits enhanced electrophilicity due to multiple halogens, suitable for aryl-aryl bond formation .

Alkyl and Heterocyclic Modifications

- 2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 445303-65-1):

The difluoromethyl group introduces hydrophobicity, making it valuable in fine chemical synthesis. Reactivity is comparable to the target compound . - 2-(3-Methyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

Methyl substitution reduces steric hindrance, improving coupling yields in small-molecule libraries (supplied by 5 vendors) .

Reactivity and Stability Insights

- Electron-Deficient Arenes : The target compound’s trifluoromethyl and fluoro groups enhance electrophilicity, facilitating cross-coupling with electron-rich partners. In contrast, methoxy or methyl substituents (e.g., 2-(3-methyl-4-(trifluoromethyl)phenyl)-) slow reaction kinetics due to steric effects .

- Thermal Stability : Derivatives like 2-(3,4,5-trichlorophenyl)- exhibit higher melting points (>200°C) compared to the target compound (liquid at room temperature), attributed to increased crystallinity from halogen packing .

Commercial Availability and Pricing

- The target compound is priced at €42.00/g (1g scale) and is stocked globally .

- 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane costs $96.00/g (1g) and is used in specialty materials .

- Chlorinated analogues (e.g., 2-(2,6-dichlorophenyl)-) are cheaper but require stringent handling due to toxicity .

Biological Activity

2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1073353-68-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and cytotoxicity, supported by relevant data tables and case studies.

- Molecular Formula : C13H15B F4O2

- Molecular Weight : 290.062 g/mol

- MDL Number : MFCD08458187

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its antimicrobial and cytotoxic properties. Studies have indicated that compounds with similar structures often exhibit significant effects against various bacterial strains and cancer cells.

Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of various boron-containing compounds against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with a trifluoromethyl group demonstrated notable activity against these pathogens.

Table 1: Antimicrobial Activity of Boron Compounds

| Compound | MIC (μM) | MBC (μM) | Activity Type |

|---|---|---|---|

| Compound 10 (R = 3-F-4-CF3) | 25.9 | 25.9 | Bactericidal |

| Compound 11 (R = 3-Cl-4-Br) | IC50 = 6.5 | - | Cytotoxic |

| Compound 19 (R = 2,6-Br-4-CF3) | Not active | - | - |

The minimum inhibitory concentration (MIC) values for compound 10 were equivalent to the minimum bactericidal concentration (MBC), indicating its bactericidal nature . This suggests that the presence of the trifluoromethyl moiety may enhance antimicrobial activity.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of various derivatives of dioxaborolane compounds on human cancer cell lines. The results revealed varying degrees of cytotoxicity, with some compounds exhibiting significant inhibitory effects on cell viability.

Table 2: Cytotoxicity of Dioxaborolane Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 10 | 20.0 ± 1.5 | MDA-MB-231 |

| Compound 11 | 6.5 ± 1.0 | MV4;11 |

| Control (DMSO) | >50 | - |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compound 11 exhibited a lower IC50 value compared to other tested compounds, suggesting a higher potency against specific cancer cell lines .

Case Studies

-

Antimicrobial Efficacy Against MRSA

A study conducted on a series of fluorinated dioxaborolanes showed that compound 10 was effective against MRSA strains with an MIC of approximately 25.9 μM. This finding aligns with previous research indicating that fluorinated compounds often possess enhanced antimicrobial properties due to their unique electronic characteristics . -

Cytotoxic Effects on Cancer Cells

In another investigation focusing on the cytotoxicity of dioxaborolanes, compound 11 demonstrated significant anti-proliferative effects on MDA-MB-231 breast cancer cells with an IC50 value of 6.5 μM. This suggests potential therapeutic applications in oncology .

Q & A

Basic Question: What are the standard methods for synthesizing and characterizing this boronic ester?

Answer:

The compound is typically synthesized via palladium-catalyzed Miyaura borylation, where a halogenated precursor reacts with bis(pinacolato)diboron (B₂Pin₂) under inert conditions. For example, a 43% yield was achieved using potassium acetate as a base in 1,4-dioxane at 90°C for 24 hours under nitrogen . Characterization involves:

- NMR Spectroscopy : and NMR to confirm fluorine and boron environments.

- X-ray Crystallography : Used to resolve steric effects of the trifluoromethyl and pinacol groups (e.g., bond angles and dihedral angles reported in crystal structures of similar compounds) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₄H₁₆BF₄O₂ for the target compound).

Basic Question: How does this compound behave in Suzuki-Miyaura cross-coupling reactions?

Answer:

The boronic ester is designed for aryl-aryl bond formation. Key considerations include:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common for electron-deficient aryl partners due to the fluorine substituent’s electron-withdrawing effects .

- Solvent System : THF or dioxane/water mixtures (e.g., 3:1) are optimal for solubility and reactivity .

- Base Compatibility : Na₂CO₃ or CsF is preferred to avoid deprotection of the pinacol boronate .

Advanced Question: How do stability studies inform storage and handling protocols for this compound?

Answer:

The compound is moisture-sensitive and prone to hydrolysis. Key findings:

- Thermal Stability : Decomposition occurs above 80°C; storage at 2–8°C under nitrogen is recommended .

- Hydrolytic Sensitivity : Exposure to humidity leads to boronic acid formation, verified by NMR shifts from ~30 ppm (ester) to ~18 ppm (acid) .

- Handling : Use gloveboxes or Schlenk lines for air-free transfers. Safety protocols include P201 (pre-use instructions) and P210 (avoid ignition sources) .

Advanced Question: How can researchers resolve contradictions in reported reaction yields (e.g., 43% vs. higher literature values)?

Answer:

Yield discrepancies arise from:

- Catalyst Loading : Lower Pd concentrations (<1 mol%) may reduce side reactions (e.g., proto-deboronation) .

- Purification Challenges : Column chromatography on silica gel can degrade the product; alternatives like size-exclusion chromatography (SEC) improve recovery .

- Substrate Purity : Impurities in the halogenated precursor (e.g., residual Pd) suppress reactivity. Pre-purification via recrystallization is advised .

Advanced Question: How does the trifluoromethyl group influence regioselectivity in cross-coupling?

Answer:

The -CF₃ group exerts strong meta-directing effects in electrophilic substitution. In coupling reactions:

- Electronic Effects : The electron-withdrawing nature activates ortho/para positions for transmetallation, confirmed by DFT calculations on similar fluorinated boronic esters .

- Steric Hindrance : The bulky -CF₃ group reduces coupling efficiency at adjacent positions, favoring distal bond formation (observed in X-ray structures of coupled products) .

Advanced Question: What methodologies optimize air-sensitive reactions using this compound?

Answer:

Protocols for moisture/oxygen-sensitive conditions:

- Inert Atmosphere : Use rigorously dried solvents (e.g., molecular sieves) and degas via freeze-pump-thaw cycles .

- Catalyst Activation : Pre-stir Pd catalysts with ligand (e.g., SPhos) to enhance stability .

- Real-Time Monitoring : In situ NMR tracks reaction progress without exposing the mixture to air .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.